molecular formula C22H28N6O3S B2880920 1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034419-06-0

1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2880920
CAS RN: 2034419-06-0
M. Wt: 456.57
InChI Key:
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Description

The compound you’re asking about is a complex organic molecule that contains both a triazole and a quinazoline moiety . Triazoles are a class of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities . Quinazolines, on the other hand, are nitrogen-containing heterocycles that have been associated with a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The triazole moiety contains a five-membered ring with two carbon and three nitrogen atoms . The quinazoline moiety is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic and contains two nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

Research on related compounds, such as triazoloquinazolines and their derivatives, focuses on the development of novel synthetic pathways. For instance, Chernyshev et al. (2014) explored the synthesis of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 2-amino[1,2,4]triazolo[5,1-b]quinazolines, revealing methods for acylation and intramolecular alkylation to form new heterocyclic compounds (Chernyshev et al., 2014). This research highlights the chemical flexibility and complexity of triazoloquinazoline derivatives, providing a foundation for further investigations into their applications.

Biological Activities

The antimicrobial and antitumor activities of triazoloquinazoline derivatives have been a significant focus. Nasr et al. (2003) synthesized imidazo[2',1':5,1]‐1,2,4‐triazolo[4,3‐c]quinazolines with notable antibacterial activities, especially against Gram-positive bacteria, indicating potential for pharmaceutical development (Nasr et al., 2003). Additionally, Ahmed et al. (2014) explored anti-tumor cytotoxic activity in vitro with various human cancer cell lines, suggesting a promising avenue for cancer treatment research (Ahmed et al., 2014).

Future Directions

Given the wide range of biological activities associated with triazoles and quinazolines, there is significant interest in developing new compounds based on these moieties for potential therapeutic applications . Future research could involve the synthesis and testing of similar compounds to explore their potential as novel drugs.

properties

IUPAC Name

1-(2-amino-2-oxoethyl)sulfanyl-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3S/c1-13(2)9-10-27-20(31)16-8-7-14(19(30)24-15-5-3-4-6-15)11-17(16)28-21(27)25-26-22(28)32-12-18(23)29/h7-8,11,13,15H,3-6,9-10,12H2,1-2H3,(H2,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYANDIIHIITDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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